Product packaging for aspidophylline A(Cat. No.:)

aspidophylline A

Cat. No.: B1264100
M. Wt: 368.4 g/mol
InChI Key: NKMFTVSMLXLPDB-MODIEMIGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aspidophylline A is a complex furoindoline-containing alkaloid that represents a significant challenge and point of interest in synthetic organic chemistry due to its intricate pentacyclic framework . The core structure of this natural product incorporates a [3.3.1]-bicyclic scaffold, a feature that has been efficiently constructed in a laboratory setting using a Heck cyclization strategy . Furthermore, a key step in its total synthesis involves an interrupted Fischer indolization, a powerful method for installing the furoindoline moiety and completing the molecule's complex pentacyclic structure . Research into compounds like this compound provides valuable insights into advanced synthetic methodologies, particularly for building complex nitrogen-containing heterocycles and cage-like structures commonly found in bioactive natural products . As a research chemical, it serves as a sophisticated model compound for developing new synthetic routes and studying structure-activity relationships. This product is intended for laboratory research purposes only and is not classified or intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N2O4 B1264100 aspidophylline A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

methyl (1R,9R,10S,13E,14S)-13-ethylidene-11-formyl-18-oxa-8,11-diazapentacyclo[7.6.3.110,14.01,9.02,7]nonadeca-2,4,6-triene-15-carboxylate

InChI

InChI=1S/C21H24N2O4/c1-3-13-11-23(12-24)17-10-14(13)18(19(25)26-2)20-8-9-27-21(17,20)22-16-7-5-4-6-15(16)20/h3-7,12,14,17-18,22H,8-11H2,1-2H3/b13-3-/t14-,17+,18?,20+,21+/m1/s1

InChI Key

NKMFTVSMLXLPDB-MODIEMIGSA-N

Isomeric SMILES

C/C=C\1/CN([C@H]2C[C@H]1C([C@@]34[C@@]2(NC5=CC=CC=C53)OCC4)C(=O)OC)C=O

Canonical SMILES

CC=C1CN(C2CC1C(C34C2(NC5=CC=CC=C53)OCC4)C(=O)OC)C=O

Synonyms

aspidophylline A

Origin of Product

United States

Proposed Biosynthesis of Aspidophylline a

Hypothesized Biosynthetic Pathways

The biosynthesis of aspidophylline A is believed to follow the general pathway established for monoterpenoid indole (B1671886) alkaloids. thieme-connect.com The journey commences with the condensation of two primary metabolites: tryptamine (B22526), derived from the amino acid tryptophan, and secologanin (B1681713), a terpenoid originating from the iridoid pathway. thieme-connect.com This initial coupling gives rise to the pivotal intermediate, strictosidine (B192452). thieme-connect.com

From strictosidine, the pathway proceeds to another crucial intermediate, geissoschizine. thieme-connect.comunibas.ch Geissoschizine stands at a significant metabolic crossroads, serving as the precursor to a wide array of akuammiline (B1256633) alkaloids. unibas.chnih.gov The formation of the characteristic cage-like structure of the akuammiline family, including this compound, is initiated by the strategic cyclization of geissoschizine. nih.govnih.gov Specifically, the proposed pathway involves an intramolecular cyclization that forges a bond between the C7 and C16 positions of geissoschizine, leading to the formation of the aldehyde rhazimal. nih.gov While rhazimal is considered a key intermediate in the biosynthesis of akuammiline alkaloids, the subsequent specific enzymatic steps that modify rhazimal to ultimately yield this compound are still under investigation. nih.gov Further transformations, likely involving oxidations and reductions, are presumed to tailor the rhazimal scaffold into the final structure of this compound. nih.gov

Inferred Enzymatic Transformations and Precursors

The proposed biosynthetic pathway for this compound implicates the action of several key enzymes that catalyze its formation from basic precursors. The initial and one of the most well-understood steps is the formation of strictosidine.

The condensation of tryptamine and secologanin is catalyzed by the enzyme strictosidine synthase . thieme-connect.com This enzyme facilitates a Pictet-Spengler type reaction, stereospecifically forming the C-N bond that links the tryptamine and secologanin units to create strictosidine. thieme-connect.com

Following the formation of strictosidine and its subsequent conversion to geissoschizine, a critical enzymatic step directs the pathway toward the akuammiline scaffold. It is hypothesized that a specific cytochrome P450 enzyme, rhazimal synthase (AsRHS) , is responsible for the cyclization of geissoschizine. nih.gov This enzyme catalyzes the formation of a crucial carbon-carbon bond between C7 and C16 of geissoschizine to produce rhazimal. nih.gov The discovery of rhazimal synthase highlights a key branching point in indole alkaloid biosynthesis, as other cytochrome P450 enzymes, such as geissoschizine oxidase (AsGO), act on the same substrate to produce different classes of alkaloids. nih.gov

The final enzymatic transformations that convert rhazimal into this compound have not yet been definitively identified. However, it is presumed that a series of oxidoreductases and other modifying enzymes are involved in the terminal steps of the biosynthesis to furnish the final complex structure of this compound.

Total Synthesis of Aspidophylline a

Early Total Synthetic Endeavors and Foundational Methodologies

The initial approaches to aspidophylline A laid the groundwork for future synthetic campaigns, establishing key feasibility and introducing novel strategic disconnections for assembling its complex core.

In 2011, the research group of Neil K. Garg at the University of California, Los Angeles, reported the first-ever total synthesis of this compound. researchgate.netnih.gov This landmark achievement provided the first validation that this complex natural product could be assembled in a laboratory setting and introduced a novel strategy for the construction of related furoindoline-containing alkaloids. acs.orgresearchgate.net

Garg's synthesis is notable for its strategic application of several powerful chemical transformations. nih.gov A key early step involved an intramolecular Heck cyclization to forge the bridged [3.3.1]-bicyclic core of the molecule. acs.orgnih.govoup.com This palladium-catalyzed reaction efficiently formed a crucial carbon-carbon bond, establishing the bicyclic diene scaffold of an advanced intermediate. oup.comresearchgate.net

The culminating sequence of the synthesis featured a late-stage interrupted Fischer indolization . nih.govresearchgate.net This key cascade reaction, previously developed by the Garg group, was used to construct the final two rings of the pentacyclic framework in a single pot. thieme-connect.com The reaction involved treating a complex tricyclic lactone intermediate with phenylhydrazine (B124118) and trifluoroacetic acid. oup.comresearchgate.netorganic-chemistry.org This did not lead to a classic indole (B1671886), but rather an intermediate that, upon treatment with basic methanol (B129727) (methanolic K2CO3), underwent lactone opening and subsequent cyclization to form the characteristic furoindoline and complete the pentacyclic core of this compound. researchgate.netorganic-chemistry.orgorganic-chemistry.org The rigidity of the lactone substrate was found to be crucial for the success of the key nih.govnih.gov-sigmatropic rearrangement, a problem that had thwarted earlier attempts with more flexible substrates. oup.comorganic-chemistry.org

Table 1: Key Reactions in Garg's Synthesis

Step Reaction Type Reagents/Conditions Purpose
Core Assembly Intramolecular Heck Cyclization Pd(0) catalyst Constructs the [3.3.1]-bicyclic scaffold. nih.govoup.com

The initial synthesis developed by the Garg group produced this compound as a racemic mixture, denoted as (±)-aspidophylline A. nih.govnih.govorganic-chemistry.org This means that both enantiomers (mirror-image isomers) of the natural product were formed in equal amounts. The synthetic route did not employ asymmetric catalysis or chiral auxiliaries to control the stereochemical outcome at the five contiguous stereocenters, resulting in the racemic product. acs.orgorganic-chemistry.org

Following Garg's pioneering work, other research groups began to explore alternative approaches to this compound. In 2013, the group of Yian Shi reported a synthetic strategy toward the pentacyclic core of the molecule. researchgate.netthieme-connect.com Their approach featured different key reactions, including a CAN-mediated (ceric ammonium (B1175870) nitrate) intramolecular azidoalkoxylation of an enecarbamate and a ruthenium-catalyzed atom transfer cyclization. researchgate.net This work represented another step forward in demonstrating the feasibility of accessing the complex skeleton of this compound through varied synthetic methodologies. thieme-connect.com

Garg's Pioneering Total Synthesis (2011)

Strategic Key Transformations (e.g., Heck Cyclization, Interrupted Fischer Indolization)

Contemporary Total Synthetic Approaches

Building on the foundational syntheses, contemporary efforts have focused on refining strategies, increasing efficiency, and exploring new reaction pathways.

In 2014, the research group of Jieping Zhu at the École Polytechnique Fédérale de Lausanne described a distinct total synthesis of (±)-aspidophylline A. nih.govepfl.chnih.gov This route was completed in 15 steps and showcased a different set of strategic transformations to assemble the target molecule. researchgate.net

The synthesis began with the readily available starting material 2-allyl-2-(o-nitrophenyl)cyclohexane-1,3-dione to rapidly build a functionalized dihydrocarbazole intermediate. nih.govepfl.ch Key transformations in Zhu's approach included:

An intramolecular azidoalkoxylation of an enecarbamate using ceric ammonium nitrate (B79036) (CAN) to install both the furoindoline ring and an azide (B81097) functional group simultaneously. nih.govthieme-connect.comepfl.ch

An intramolecular Michael addition to construct the 2-azabicyclo[3.3.1]nonane ring system, which constitutes the bridged core of this compound. nih.govepfl.ch

This work, along with a synthesis published back-to-back by the Ma group, highlighted the ongoing interest in developing novel and efficient routes to this class of alkaloids. thieme-connect.comchemrxiv.org

Table 2: Chemical Compounds Mentioned

Compound Name Formula/Type
Acetyl chloride C2H3ClO
Allyl iodide C3H5I
Ammonium acetate C2H7NO2
Ammonium chloride NH4Cl
This compound C22H28N2O4
Azide N3-
Ceric ammonium nitrate (NH4)2Ce(NO3)6
Magnesium Mg
Maleic anhydride C4H2O3
Methanol CH3OH
Palladium Pd
Phenylhydrazine C6H8N2
Potassium carbonate K2CO3
Titanium(III) chloride TiCl3
Trifluoroacetic acid C2HF3O2
Vinyllithium C2H3Li
Vinyllithium Conjugate Addition for Azabicyclo[3.3.1]nonane Core Construction

Ma's Oxidative Coupling and Nickel-Catalyzed Cyclization Approach (2014)

Also in 2014, the Ma research group disclosed a distinct and efficient 15-step total synthesis of (±)-aspidophylline A. researchgate.netnih.govacs.org Their strategy is highlighted by a powerful intramolecular oxidative coupling reaction and a nickel-catalyzed cyclization to form the bridged piperidine (B6355638) ring. researchgate.netnih.gov

Reaction Summary: Intramolecular Oxidative Coupling
Reactant Indole with tethered malonate-type nucleophile
Key Reagent Iodine (I₂)
Base LiHMDS
Product Tetracyclic furoindoline motif
Significance Efficient, simultaneous construction of two rings and a C3-quaternary center. researchgate.netacs.orgrsc.org

The final ring of this compound in Ma's synthesis was installed using a nickel-catalyzed cyclization. researchgate.netresearchgate.net The reaction, which utilizes bis(1,5-cyclooctadiene)nickel(0) (B103923) ([Ni(cod)₂]), facilitates the intramolecular coupling between an alkenyl bromide and an ester-enolate. researchgate.netescholarship.org This transformation effectively forges the bridged piperidine ring. researchgate.netarabjchem.org Nickel catalysis is particularly effective for this type of challenging ring formation, proceeding where other catalysts might fail and providing the desired pentacyclic product in a good yield. escholarship.orgarabjchem.orgyoutube.com

Reaction Summary: Nickel-Catalyzed Cyclization
Reactant Tetracyclic intermediate with alkenyl bromide and ester
Catalyst Bis(1,5-cyclooctadiene)nickel(0) ([Ni(cod)₂])
Additive Triethylamine
Product Pentacyclic core of this compound
Significance Formation of the bridged piperidine ring to complete the skeleton. researchgate.netescholarship.orgresearchgate.net
Intramolecular Oxidative Coupling for Tetracyclic Furoindoline Motif Formation

Enantioselective Total Syntheses

The challenge of synthesizing this compound in an enantiomerically pure form has spurred the development of several innovative strategies. These approaches aim to control the three-dimensional arrangement of atoms, a critical factor for the compound's biological activity.

Asymmetric Induction Strategies

Key to the enantioselective synthesis of this compound is the establishment of a specific stereocenter, which then directs the stereochemistry of the rest of the synthesis. youtube.com Two notable strategies for achieving this are asymmetric hydride transfer hydrogenation and cationic gold(I)-catalyzed cyclization.

One approach accomplished the asymmetric total synthesis of (−)-aspidophylline A. nih.gov The pivotal steps in this synthesis included an asymmetric hydride transfer hydrogenation of an α,β-acetylenic ketone and a cationic gold(I)-catalyzed 6-exo-dig cyclization. nih.govacs.orgacs.org This cascade reaction, involving an alkynylindole/aminal formation, was instrumental in stereoselectively creating the necessary quaternary carbon center. nih.govacs.orgacs.org The synthesis began with a palladium-catalyzed alkenylation of an α,β-unsaturated Weinreb amide. youtube.com The resulting product was then reacted with lithium trimethylsilylacetylene (B32187) to form a ketone. youtube.com

A crucial step was the asymmetric transfer hydrogenation of this alkynyl ketone using a ruthenium catalyst with a chiral TsDPEN ligand. youtube.comacs.org This reaction, employing formic acid and triethylamine, generated the active hydride species and yielded the corresponding propargyl alcohol with high enantioselectivity (96.8% ee). youtube.comacs.org This newly formed stereocenter governed the stereochemistry for the remainder of the synthesis. youtube.comacs.org

Another strategy employed an iridium-catalyzed asymmetric intermolecular cascade cyclization to construct the CDEF tetracyclic core of related indole alkaloids in a single step. cas.cn This highlights the power of transition metal catalysis in achieving complex molecular architectures with high enantioselectivity.

Development of Second-Generation Enantioselective Routes

One such second-generation approach focuses on a unified and enantioselective strategy applicable to a broader range of akuammiline (B1256633) alkaloids, including a formal synthesis of this compound. escholarship.org This strategy often leverages insights gained from earlier syntheses to devise more streamlined and convergent pathways. The development of these routes is crucial for enabling more extensive biological studies of this compound and its analogs.

Alkyne-Based Cyclization Strategies in Total Synthesis

Alkyne chemistry has proven to be a powerful tool in the total synthesis of complex indole alkaloids like this compound, offering non-biomimetic pathways to their core structures. kyoto-u.ac.jp These strategies often involve the use of transition metal catalysts, such as gold, to facilitate intricate cyclization cascades.

A key example is the use of a cationic gold(I)-catalyzed 6-exo-dig cyclization in the asymmetric total synthesis of (−)-aspidophylline A. nih.govacs.orgacs.org This reaction involves an alkynylindole and leads to the stereoselective formation of the quaternary carbon center, a significant challenge in the synthesis of this molecule. nih.govacs.orgacs.org The strategy relies on the unique ability of gold catalysts to activate the alkyne functionality towards nucleophilic attack by the indole ring. youtube.comkyoto-u.ac.jp

In a formal total synthesis of (±)-strictamine, a related akuammiline alkaloid, a gold-catalyzed cyclization of a 1-propargyl-1,2,3,4-tetrahydro-β-carboline derivative was employed to construct the D-ring of the alkaloid. kyoto-u.ac.jp This highlights the versatility of gold-catalyzed alkyne cyclizations in building the complex polycyclic systems found in this family of natural products. Further research in this area continues to explore the development of novel gold-catalyzed cascade cyclizations for the construction of indole-derived polycyclic heterocycles. kyoto-u.ac.jp

The use of alkyne-based strategies provides an alternative to traditional methods and allows for the development of concise and efficient routes to this compound and other akuammiline alkaloids. kyoto-u.ac.jp

Emerging Methodologies

The pursuit of more efficient and elegant syntheses of this compound has led to the exploration of novel chemical transformations. One such emerging methodology is the aza-Pinacol rearrangement.

The aza-Pinacol rearrangement has been utilized to construct the nitrogen-containing bridged [3.2.2] bicycle, a key structural feature in the synthesis of related complex indoline (B122111) natural products. researchgate.netresearchgate.net While not yet reported in a completed total synthesis of this compound itself, its application in constructing similar bridged systems suggests its potential for future synthetic efforts.

In 2017, the first catalytic enantioselective asymmetric aza-Pinacol rearrangement was reported. researchgate.net This reaction, catalyzed by a chiral phosphoric acid, proceeds through a highly organized transition state to afford indoline structures with excellent enantioselectivity. researchgate.net The synthetic utility of this method was demonstrated in the asymmetric synthesis of a key intermediate for the natural product minfiensine, which shares a structural core with this compound. researchgate.netclockss.org The development of such catalytic and enantioselective versions of the aza-Pinacol rearrangement opens up new avenues for the asymmetric synthesis of this compound and other complex alkaloids.

Comparative Analysis of Total Synthetic Routes

The various total syntheses of this compound can be compared based on several key metrics, including their efficiency and the economy of their linear step count.

Synthetic Efficiency and Linear Step Economy

The first enantioselective total synthesis of (−)-aspidophylline A was accomplished in a route that highlights the importance of strategic bond disconnections. nih.gov A key feature of this synthesis was a highly enantioselective indole allylic alkylation/iminium cyclization cascade, catalyzed by an iridium complex, which directly formed a significant portion of the core structure. nih.gov

Another asymmetric total synthesis of (−)-aspidophylline A was achieved with a key transformation being an asymmetric hydride transfer hydrogenation. acs.orgacs.org This synthesis also employed a cationic gold(I)-catalyzed cyclization to establish the crucial quaternary carbon center. acs.orgacs.org

The table below provides a comparative overview of some of the reported total syntheses of this compound.

Synthesis TypeKey ReactionsOverall Yield (%)Number of Steps (Longest Linear Sequence)Reference
EnantioselectiveIridium-catalyzed enantioselective indole cyclizationNot specifiedNot specified nih.gov
AsymmetricAsymmetric hydride transfer hydrogenation, Cationic gold(I)-catalyzed cyclizationNot specifiedNot specified acs.orgacs.org

The development of function-oriented synthesis and the pursuit of "ideal synthesis" principles continue to drive innovation in the field, encouraging the design of more concise and efficient routes to complex natural products like this compound. acs.org

Diastereoselective and Enantioselective Control Efficacy

Achieving precise control over the multiple stereocenters of this compound is a critical challenge in its total synthesis. Various research groups have employed sophisticated asymmetric reactions and diastereoselective transformations to install the required stereochemistry, culminating in the first enantioselective synthesis and the definitive assignment of its absolute configuration. nih.gov

A key achievement was the development of an iridium-catalyzed enantioselective indole allylic alkylation/iminium cyclization cascade. nih.govthieme-connect.com This strategy, combining Lewis acid activation with an iridium/ligand catalyst system, effectively constructed the polycyclic framework with excellent enantioselectivity. nih.govthieme-connect.com Another successful approach involved an asymmetric hydride transfer hydrogenation of an α,β-acetylenic ketone, which established a crucial stereocenter early in the synthesis. nih.govacs.orgacs.org This was often paired with a gold(I)-catalyzed 6-exo-dig cyclization cascade to stereoselectively form the requisite quaternary carbon center. nih.govacs.orgresearchgate.net

In a different strategy, a palladium-catalyzed Trost desymmetrization was utilized to set the initial stereochemistry of a key building block. nih.govescholarship.org Subsequent steps, such as a Ueno–Stork radical cyclization, were then used to introduce additional stereocenters with high diastereocontrol. nih.govescholarship.orgscribd.com Furthermore, the interrupted Fischer indolization reaction has been a powerful tool, in some cases proceeding with complete control of stereochemistry to generate complex intermediates. nih.govescholarship.org A reductive variant of this reaction was also developed, which established the intricate pentacyclic core bearing five contiguous stereocenters with high yield and stereochemical fidelity. nih.gov

The efficacy of these stereocontrolling methods is summarized in the table below, highlighting the key transformations that enabled the asymmetric synthesis of this compound and its precursors.

Table 1: Efficacy of Key Stereoselective Reactions in this compound Synthesis

Key Reaction / Strategy Catalyst / Reagent Stereochemical Outcome Research Group (Reference)
Indole Allylic Alkylation / Iminium Cyclization Iridium/Ligand Catalyst & Lewis Acid Excellent enantioselectivity Yang et al. nih.govthieme-connect.com
Asymmetric Hydride Transfer Hydrogenation Ru-Catalyst Sets key stereocenter with high ee Zhai et al. nih.govacs.orgacs.org
Cationic Gold(I)-Catalyzed Cyclization (p-CF3C6H4)3P-Au Complex Stereoselective quaternary center formation Zhai et al. acs.orgresearchgate.netacs.org
Trost Desymmetrization Pd Precatalyst & (R, R)-DACH-phenyl Trost ligand Enantioenriched alcohol (89% yield) Stoltz et al. nih.govescholarship.org
Ueno–Stork Radical Cyclization NIS / AIBN / Bu3SnH High diastereocontrol over two new stereocenters Stoltz et al. nih.govescholarship.orgscribd.com
Reductive Interrupted Fischer Indolization Hydride Nucleophile Complete control of stereochemistry at C2 and C7 Stoltz et al. nih.govescholarship.org

Innovations in Retrosynthetic Design and Key Reaction Development

The molecular complexity of this compound has inspired several distinct and innovative retrosynthetic analyses. These strategies differ in their approach to disconnecting the pentacyclic framework and in the key reactions developed to execute the forward synthesis.

One of the earliest approaches, developed by the Garg group, centered on a late-stage interrupted Fischer indolization to construct the furoindoline motif and an adjacent ring in a single, diastereoselective step. thieme-connect.comoup.com The preceding bicyclic core was assembled via an intramolecular Heck reaction, demonstrating a powerful combination of transition-metal-catalyzed reactions to build the complex scaffold. researchgate.netthieme-connect.comoup.com

The Zhai group devised a linear synthesis featuring several key transformations. acs.org Their retrosynthesis disconnected the bridged piperidine ring, which was formed late-stage via a [Ni(cod)2]-mediated cyclization. acs.orgyoutube.com The tetracyclic core was constructed using a sequence that included an asymmetric hydride transfer hydrogenation to set stereochemistry, a gold-catalyzed cyclization to form the quaternary center, and an intramolecular azidoalkoxylation to install the furoindoline ring system. acs.orgresearchgate.net

The Stoltz group's enantioselective synthesis employed a convergent strategy. nih.govescholarship.org A key retrosynthetic disconnection was a reductive variant of the interrupted Fischer indolization, which forged the pentacyclic core and installed the C7 quaternary stereocenter from a bicyclic ketolactone intermediate. escholarship.orgacs.org This key intermediate was itself derived from an enone prepared through a gold-mediated cyclization, with the initial chirality sourced from a Trost desymmetrization. nih.govescholarship.org

A highly efficient approach from the Yang group featured an iridium-catalyzed enantioselective indole cyclization cascade as the cornerstone of their strategy. nih.govthieme-connect.com This key reaction directly addressed the challenge of forming the polycyclic core with high enantioselectivity in a single step, leading to the first enantioselective total synthesis and assignment of the natural product's absolute configuration. nih.gov

These varied approaches highlight the creativity in modern total synthesis, where the challenges posed by a complex natural product lead to the development of novel strategic disconnections and powerful new chemical reactions.

Table 2: Comparison of Retrosynthetic Strategies for this compound

Research Group (Reference) Core Retrosynthetic Disconnection Key Reactions & Innovations
Garg et al. thieme-connect.comoup.com Interrupted Fischer Indolization & Intramolecular Heck Reaction Late-stage, one-pot, diastereoselective furoindoline formation; Heck cyclization to form the [3.3.1]-bicyclic core.
Zhai et al. acs.orgyoutube.com [Ni(cod)2]-Mediated Cyclization & Au-Catalyzed Cyclization Ni-catalyzed piperidine ring formation; Au-catalyzed alkynylindole/aminal cascade; Asymmetric transfer hydrogenation.
Stoltz et al. nih.govescholarship.org Reductive Interrupted Fischer Indolization & Au-Mediated Cyclization Uncommon reductive variant of the Fischer indolization to form the pentacyclic core; Trost desymmetrization for initial chirality.
Yang et al. nih.govthieme-connect.com Iridium-Catalyzed Enantioselective Indole Cyclization Development of an Ir-catalyzed indole allylic alkylation/iminium cyclization cascade to build the core enantioselectively.

| Zhu et al. nih.gov | Intramolecular Oxidative Coupling & [Ni(cod)2]-Mediated Cyclization | Oxidative coupling to create the tetracyclic furoindoline motif; Ni-catalyzed cyclization for the piperidine ring. |

Biological Activities and Molecular Mechanistic Studies of Aspidophylline a

Modulation of Drug Resistance in Neoplastic Cell Lines

A significant area of investigation for aspidophylline A has been its ability to modulate multidrug resistance (MDR) in cancer cell lines. MDR is a major obstacle in chemotherapy, where cancer cells develop resistance to a broad range of anticancer drugs.

The capacity of this compound to counteract drug resistance has been notably demonstrated in preclinical studies using human KB oral cancer cells. scispace.com Specifically, research has shown that this compound can reverse drug resistance in vincristine-resistant KB cells. arabjchem.orgresearchgate.netchemfaces.comacs.org While some related alkaloids isolated from the same sources, such as rhazinal and rhazinilam, exhibit direct cytotoxicity against both drug-sensitive and vincristine-resistant KB cells, this compound's primary reported activity in this model is the reversal of the resistant phenotype. chemfaces.comacs.org This suggests a distinct mechanism of action compared to directly cytotoxic compounds.

Table 1: In Vitro Activity of this compound in Drug-Resistant Cancer Cells
CompoundCell LineResistance ProfileObserved ActivitySource
This compoundKB CellsVincristine-ResistantReversal of drug resistance arabjchem.orgresearchgate.netchemfaces.com
This compoundCancerous Cell LinesDrug-ResistantReverses drug-resistance escholarship.org

While the phenomenon of drug resistance reversal by this compound is documented, the precise molecular mechanisms underlying this activity are not yet fully elucidated. nih.gov Multidrug resistance in cancer cells is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as efflux pumps to expel chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy. nih.gov A common strategy to overcome MDR is the use of agents that inhibit these efflux pumps. researchgate.netfrontiersin.org A study assessing a series of aspidofractinine-type indole (B1671886) alkaloids for their potential to reverse MDR in vincristine-resistant KB cells found that several compounds showed appreciable activity. nih.gov However, the specific interactions and pathways through which this compound negates the resistance mechanisms have not been definitively identified in the available literature.

In Vitro Efficacy in Specific Cancer Models (e.g., KB Cells)

Pharmacological Profiling in Preclinical Models

The pharmacological profile of this compound extends to investigations of its direct effects on cancer cells and the cellular processes it may influence.

In studies where this compound was isolated alongside other alkaloids from Kopsia singapurensis, a clear distinction in biological activity was observed. chemfaces.com Compounds such as rhazinal, rhazinilam, and rhazinicine (B1209724) demonstrated notable cytotoxicity against both drug-sensitive and drug-resistant KB cell lines. chemfaces.comacs.org In contrast, this compound was primarily identified as an agent capable of reversing drug resistance rather than being directly cytotoxic in these assays. chemfaces.comacs.org This suggests that its primary value may not be as a standalone cytotoxic drug but as a potential modulator or adjuvant in chemotherapy to overcome resistance.

The direct impact of this compound on specific molecular signaling pathways in cancer cells is an area requiring further research. Many natural alkaloids exert their anticancer effects by interfering with critical cellular processes like cell cycle progression and apoptosis (programmed cell death). frontiersin.orgfrontiersin.org For instance, some compounds induce cell cycle arrest at specific phases, such as G1 or G2/M, by modulating the expression of regulatory proteins like cyclins and cyclin-dependent kinases. dokumen.pub Other natural products can trigger apoptosis through mitochondrial-dependent pathways. nih.gov While preliminary studies on the broader class of akuammiline (B1256633) alkaloids have suggested activities that include the induction of T cell cycle arrest, the specific signaling cascades and cellular processes directly modulated by this compound have not been extensively detailed. researchgate.net

Investigational Cytotoxicity in Cancer Cell Models (Mechanistic Insights)

Identification of Molecular Targets

The identification of specific molecular targets is crucial for understanding a compound's mechanism of action. For many anticancer agents, these targets are proteins or enzymes that play a critical role in cancer cell growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) or the eukaryotic elongation factor 1A (eEF1A). researchgate.netresearchgate.net To date, the direct molecular binding targets of this compound that are responsible for its biological activities, including the reversal of multidrug resistance, have not been identified in the published literature. This remains a key area for future investigation to fully harness its therapeutic potential.

Proposed Protein Interactions and Binding Sites

The identification of specific protein targets is a critical step in understanding the mechanism of action of a bioactive compound. For this compound, while its direct protein binding partners for its anticancer effects are not yet fully elucidated, computational methods like molecular docking are instrumental in predicting potential interactions. nih.gov This in silico technique models the binding of a small molecule (ligand) to the active site of a target protein, predicting the binding affinity and orientation. nih.govinnovareacademics.in The process involves generating a 3D grid of the protein's active site and evaluating the interactions, such as hydrogen bonding and hydrophobic contacts, with the ligand. nih.gov

Molecular docking studies on other alkaloids have successfully identified potential macromolecular targets. innovareacademics.infrontiersin.org For example, studies on bisbenzylisoquinoline and berberine (B55584) alkaloids have predicted their binding to various enzymes and receptors, providing insight into their anti-inflammatory and anticancer activities. innovareacademics.infrontiersin.org This methodology allows scientists to screen libraries of compounds against known protein targets, helping to prioritize molecules for further in vitro and in vivo testing. nih.gov For a complex scaffold like this compound, docking studies would be essential to generate hypotheses about its protein interactions, which could then be validated experimentally.

Influence on Key Cellular Processes (e.g., Apoptosis Induction, Cell Cycle Modulation)

Alkaloids are well-documented as modulators of key cellular processes, particularly apoptosis (programmed cell death) and the cell cycle, which are fundamental to cancer development. mdpi.comejgm.co.uk Evading apoptosis is a hallmark of cancer, and molecules capable of inducing this process are considered promising therapeutic agents. mdpi.com

The primary mechanism for many anticancer therapies is the activation of caspases, a family of proteases that execute the apoptotic program. mdpi.commircea-leabu.ro Plant-derived alkaloids have been shown to activate a wide array of caspases. mdpi.com The process of apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. mircea-leabu.ro The intrinsic pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. mdpi.comejgm.co.uk Many alkaloids exert their effect by up-regulating Bax and down-regulating Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation. ejgm.co.uk

In addition to inducing apoptosis, many alkaloids can arrest the cell cycle at specific checkpoints, such as G1/S or G2/M, preventing cancer cell proliferation. ejgm.co.ukuniroma1.it The cell cycle is driven by cyclin-dependent kinases (Cdks), and its progression is tightly regulated. indiana.edu Apoptotic stimuli are often linked with cell cycle regulators; for instance, the tumor suppressor protein p53 can induce either cell cycle arrest or apoptosis in response to cellular stress like DNA damage. uniroma1.itnih.gov While specific studies on this compound's effects on these pathways are emerging, its identity as an alkaloid with a cytotoxic profile suggests it likely operates through similar mechanisms involving the induction of apoptosis and modulation of cell cycle progression. mdpi.comejgm.co.uk

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. preprints.org For this compound, whose natural scarcity has historically limited extensive biological investigation, the development of total syntheses has paved the way for SAR studies by enabling the creation of structural analogs. nih.govnih.gov

A key study in this area involved the divergent synthesis of various akuammiline alkaloid analogs, which share the core scaffold of this compound, and evaluated their effect on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs). researchgate.net This research provides crucial insights into the SAR of this class of compounds.

Table 1: SAR Findings for Akuammiline Alkaloid Analogs against RA-FLS Proliferation

This study demonstrated that specific structural modifications significantly impact biological efficacy, providing a foundation for designing more potent and selective agents. researchgate.net

Mapping Pharmacophores and Active Structural Motifs

A pharmacophore is an abstract representation of the molecular features—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—that are essential for a molecule to interact with a specific biological target. ijpsonline.comnih.gov Identifying the pharmacophore of a series of active compounds is a key step in drug design. ijpsonline.com

For this compound, two structural motifs are of particular importance:

The Indole Nucleus : The indole ring system is a well-established "privileged structure" in medicinal chemistry, serving as a key building block for numerous compounds with diverse and potent biological activities. a2bchem.com

The Furoindoline Scaffold : This tetracyclic furoindoline motif is a distinctive and complex feature of this compound and related alkaloids. nih.govresearchgate.net Its rigid, cage-like structure is central to the molecule's three-dimensional shape.

The SAR study on akuammiline analogs revealed that a tetracyclic core combined with an enone moiety was a key feature for potent activity, as seen in compound 9 . researchgate.net This suggests that the spatial arrangement of the core scaffold and the presence of specific functional groups are critical components of the pharmacophore for this alkaloid class.

Impact of Scaffold Modifications on Biological Potency and Selectivity

The synthesis and testing of analogs allow for a systematic evaluation of how modifications to the molecular scaffold affect biological potency and selectivity. preprints.org The study on akuammiline derivatives provided direct evidence in this area. researchgate.net By creating a library of compounds with variations on the core alkaloid skeleton, researchers were able to identify derivatives with promising inhibitory effects on the proliferation of RA-FLSs. researchgate.net

Computational and Cheminformatics Approaches in SAR

Computational chemistry and cheminformatics are indispensable tools for modern SAR analysis. innovareacademics.in Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide profound insights into how chemical structures drive biological function. preprints.orgnih.gov

3D-QSAR studies, for instance, use a collection of active and inactive molecules to generate a predictive pharmacophore model. nih.govresearchgate.net This model not only identifies the key chemical features required for activity but can also be used as a 3D query to search large chemical databases for novel compounds with different structural scaffolds but the same essential features. nih.gov

Molecular docking can further rationalize the results of SAR studies. By docking a series of analogs into the binding site of a putative protein target, researchers can visualize how structural changes affect binding modes and interactions. This can explain why one analog is more potent than another, guiding the rational design of new, improved compounds. innovareacademics.in

Design and Synthesis of this compound Analogs for Chemical Biology Applications

The total synthesis of complex natural products like this compound is not merely an academic exercise; it provides the necessary material for full biological evaluation and enables the creation of analogs for chemical biology research. nih.govacs.org Chemical biology utilizes small molecules as probes to study and manipulate biological systems.

Several research groups have reported elegant total syntheses of this compound. nih.govnih.gov These synthetic routes often feature key transformations like Heck cyclizations and interrupted Fischer indolizations to construct the complex pentacyclic framework. nih.govresearchgate.net More importantly, the development of divergent and modular synthetic strategies allows for the efficient production of a diverse range of analogs. researchgate.net A divergent approach, starting from a common intermediate, can be used to build various alkaloid skeletons, which can then be tested to analyze SAR and discover new biological functions. researchgate.net The synthesis of xylemin and its analogs to specifically probe xylem formation in plants is a prime example of using synthetic analogs for chemical biology applications. researchgate.net By designing and synthesizing analogs of this compound, researchers can create powerful tools to investigate cellular pathways, identify new protein targets, and lay the groundwork for the development of novel therapeutic agents. researchgate.net

Table 2: List of Mentioned Chemical Compounds

Future Research Directions and Perspectives

Advancements in Asymmetric and Biomimetic Synthesis of Aspidophylline A

The total synthesis of this compound has been a subject of considerable interest, leading to the development of several innovative and elegant strategies. Initial syntheses, while successful in constructing the complex pentacyclic framework, were often lengthy and produced racemic mixtures. organic-chemistry.orgnih.gov Future research is increasingly focused on achieving greater efficiency and stereocontrol through asymmetric and biomimetic approaches.

A cornerstone of many synthetic routes has been the "interrupted Fischer indolization" reaction, a biomimetic strategy that cleverly constructs the characteristic furoindoline core of the molecule. organic-chemistry.orgpitt.edursc.org This approach mimics a plausible biosynthetic pathway and has proven effective in assembling the pentacyclic framework late in the synthesis. nih.govrsc.org One key challenge addressed by researchers was the flexibility of the substrate for the critical nih.govnih.gov sigmatropic rearrangement, which was ingeniously solved by temporarily forming a lactone to increase rigidity, thereby facilitating the desired transformation. organic-chemistry.orgorganic-chemistry.org

Advancements in catalysis are paving the way for more efficient and enantioselective syntheses. Asymmetric methods are crucial for accessing specific enantiomers, which is vital for pharmacological studies. Key transformations that have enabled enantioselective syntheses include the Trost desymmetrization, gold-mediated cyclizations to form the [3.3.1]-azabicycle, and palladium-catalyzed reactions. nih.govscribd.com These methods establish critical stereocenters early in the synthetic sequence, guiding the stereochemical outcome of the final product. The first enantioselective total synthesis of (−)-aspidophylline A represents a significant milestone in this regard. scribd.com

Future synthetic endeavors will likely focus on further refining these catalytic systems and exploring novel reaction cascades. The development of new catalytic methods that can forge multiple bonds and stereocenters in a single operation will be paramount in shortening synthetic sequences. Moreover, exploring alternative biomimetic pathways, potentially involving enzymatic or chemoenzymatic steps, could provide more sustainable and efficient routes to this compound and its analogs.

Table 1: Key Strategies in the Total Synthesis of this compound

Synthetic Strategy Key Reactions/Concepts Catalyst/Reagent Outcome References
Racemic Synthesis Heck Cyclization, Interrupted Fischer Indolization Palladium, Phenylhydrazine (B124118), K₂CO₃ (±)-Aspidophylline A organic-chemistry.orgnih.govrsc.orgorganic-chemistry.org
Racemic Synthesis Intramolecular Oxidative Coupling, Nickel-mediated Cyclization CAN, [Ni(cod)₂] (±)-Aspidophylline A nih.gov
Asymmetric Synthesis Trost Desymmetrization, Gold-mediated Cyclization, Reductive Interrupted Fischer Indolization Pd Complex, Gold Catalyst (−)-Aspidophylline A nih.govscribd.com
Biomimetic Approach Interrupted Fischer Indolization Acid (TFA), Base (K₂CO₃) Furoindoline Core pitt.edursc.orgorganic-chemistry.org

Advanced Mechanistic Elucidation of this compound's Biological Actions

The most prominent biological activity reported for this compound is its ability to reverse multidrug resistance (MDR) in cancer cells. pitt.eduorganic-chemistry.orgarabjchem.org Specifically, it was found to be active in vincristine-resistant KB cancer cell lines, a common model for studying MDR. pitt.eduresearchgate.net This activity is shared by several related aspidofractinine-type alkaloids isolated from the same source, Kopsia singapurensis, suggesting a common mechanism of action for this structural class. researchgate.net

Despite this promising activity, the precise molecular mechanism by which this compound reverses drug resistance remains to be elucidated. A primary direction for future research is the identification of its specific molecular target(s). MDR in cancer is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), which function as efflux pumps to expel chemotherapeutic drugs from the cell. It is hypothesized that this compound may act as an inhibitor of one or more of these transporters. Research on other complex natural products has shown that structural modifications can disrupt Pgp binding and transport. acs.org Future studies should therefore investigate the direct interaction of this compound with Pgp and other relevant ABC transporters.

Advanced mechanistic studies could involve a combination of biochemical and cell-based assays. These include ATPase activity assays to determine if this compound affects the energy-dependent function of efflux pumps, and drug accumulation assays using fluorescent substrates to visualize whether this compound restores the intracellular concentration of co-administered cytotoxic agents. Furthermore, photoaffinity labeling with a derivatized this compound probe could be employed to covalently link the molecule to its binding partners for definitive target identification.

Exploration of Broader Biological Activities and Preclinical Therapeutic Potential

While the reversal of multidrug resistance is the most cited activity of this compound, the broader family of akuammiline (B1256633) and indole (B1671886) alkaloids, to which it belongs, exhibits a vast spectrum of pharmacological effects. rsc.orgarabjchem.org These include anti-inflammatory, anti-diabetic, antimicrobial, and acetylcholinesterase (AChE) inhibitory activities. researchgate.netmdpi.com For instance, derivatives of the related alkaloid picraline (B586500) have been shown to inhibit the sodium-glucose cotransporter 2 (SGLT2), a target for anti-diabetic drugs. researchgate.net This suggests that the therapeutic potential of this compound may extend beyond oncology.

A crucial future direction is the systematic screening of this compound against a wider panel of biological targets to uncover new therapeutic applications. The availability of efficient synthetic routes will allow for the production of sufficient quantities of the natural product for these comprehensive biological evaluations.

Furthermore, the promising MDR-reversal activity warrants progression into formal preclinical studies. This would involve evaluating the efficacy of this compound in combination with standard chemotherapeutics in animal models of drug-resistant cancer. pitt.edu Such studies are essential to determine its in vivo stability, pharmacokinetic profile, and potential for synergistic effects with existing cancer drugs. The synthesis of simplified analogs could also be a key strategy, as it may lead to compounds with improved potency, selectivity, and drug-like properties, making them more suitable candidates for preclinical development. acs.orgacs.org

Utility of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, typically by selectively interacting with a specific protein target. Given its potent and specific biological activity in reversing MDR, this compound is an excellent candidate for development into a chemical probe to investigate the intricate mechanisms of drug resistance. rsc.org

Future research should focus on designing and synthesizing a library of this compound analogs. By systematically modifying different parts of the molecule, it will be possible to establish a detailed structure-activity relationship (SAR). This SAR is critical for optimizing potency and, most importantly, selectivity for its biological target. The development of highly selective probes is necessary to confidently attribute a biological outcome to the modulation of a specific target.

Once optimized, these probes could be used to explore the function of efflux pumps in various physiological and pathological contexts. For example, an this compound-based probe could help elucidate the role of specific ABC transporters in the blood-brain barrier or in the development of resistance to other classes of drugs. The synthesis of probes functionalized with reporter tags (e.g., fluorescent dyes or biotin) would enable visualization of the target protein within cells and facilitate pull-down experiments to identify interacting partners, further clarifying the biological pathways involved in drug resistance. acs.org The journey from a complex natural product to a refined chemical tool represents a powerful approach to dissecting complex biological phenomena.

Q & A

Q. What are the structural characteristics of aspidophylline A, and how are they elucidated in synthetic studies?

this compound is a complex indole alkaloid with a fused polycyclic structure, including a pentacyclic core and functional groups critical for bioactivity. Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and high-resolution mass spectrometry (HRMS). For example, in nonbiomimetic syntheses, intermediates are characterized via 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and regioselectivity at each step .

Q. Methodological Guidance :

  • Use gradient solvent systems for purification to isolate intermediates.
  • Cross-validate spectral data with computational modeling (e.g., DFT calculations) to resolve ambiguities in stereochemical assignments.

Q. What synthetic routes are commonly employed for this compound, and what are their key reaction conditions?

Two primary strategies dominate:

Nonbiomimetic Alkyne-Based Synthesis (e.g., from compound 95 to (-)-aspidophylline A):

  • Step 1 : Asymmetric hydrogenation (Ru catalyst, 40% yield).
  • Step 2 : Triflate introduction (Tf2_2O, 65% yield).
  • Step 3 : Cyclization and deprotection (82% yield).

Radical Cyclization :

  • Xylene solvent at 150°C with RuCl2_2(PPh3_3)3_3 catalyst for conversion of compound 64 to this compound.

Q. Methodological Considerations :

  • Optimize catalyst loading (e.g., 5–10 mol% Ru) to balance yield and cost.
  • Monitor reaction progress via TLC or HPLC to prevent over-cyclization.

Advanced Research Questions

Q. How do researchers address discrepancies in reported synthetic yields across methodologies?

Discrepancies often arise from variations in catalyst efficiency, solvent purity, or intermediate stability. For example:

  • The asymmetric hydrogenation step in alkyne-based synthesis yields 40%, whereas radical cyclization achieves higher efficiency (~70%) but requires rigorous temperature control.

Q. Analytical Framework :

  • Conduct reproducibility trials with controlled variables (e.g., solvent batch, catalyst source).
  • Apply statistical tools (e.g., ANOVA) to identify significant yield differences and isolate contributing factors.

Q. What mechanistic insights explain the role of catalysts in key synthetic steps?

  • Ru Catalysts : Facilitate asymmetric hydrogenation via chiral ligand coordination, inducing enantioselectivity in carbon-nitrogen bond reduction.
  • Acid/Base Conditions : In Fischer indolization, protonation of intermediates directs regioselectivity during cyclization, critical for forming the pentacyclic core.

Q. Experimental Design :

  • Use deuterium-labeling studies to trace hydrogen transfer pathways.
  • Perform kinetic isotope effect (KIE) analyses to confirm rate-determining steps.

Q. How does this compound reverse drug resistance in cancer cell lines, and what models validate this?

this compound inhibits efflux pumps (e.g., P-glycoprotein) in multidrug-resistant (MDR) cancer cells, enhancing chemotherapeutic retention. Validation methodologies include:

  • In Vitro : Dose-response assays in MDR leukemia cell lines (e.g., K562/ADR), measuring IC50_{50} shifts with/without this compound.
  • Mechanistic Studies : Fluorescence-based transport assays to quantify pump inhibition.

Q. Limitations and Follow-Up :

  • Current models lack tumor microenvironment complexity. Future studies should integrate 3D co-culture systems to mimic in vivo conditions.

Q. How can researchers resolve contradictions in pharmacological data, such as variable efficacy across cell lines?

Variability may stem from differences in efflux pump expression or metabolic enzyme activity. Strategies include:

  • Genomic Profiling : Compare transcriptomes of responsive vs. non-responsive cell lines to identify resistance biomarkers.
  • Combinatorial Screens : Test this compound with chemotherapeutics (e.g., doxorubicin) to assess synergy.

Tables of Key Data

Q. Table 1: Comparison of Synthetic Routes

MethodKey StepCatalyst/ConditionsYieldReference
Alkyne-BasedAsymmetric HydrogenationRu, chiral ligands40%
Radical CyclizationXylene at 150°CRuCl2_2(PPh3_3)3_3~70%
Fischer IndolizationCyclizationAcidic conditions55–65%

Q. Table 2: Pharmacological Activity

Cell LineEffect (IC50_{50} Reduction)MechanismReference
K562/ADR (Leukemia)8-fold (with doxorubicin)P-gp inhibition
MCF-7/ADR (Breast)5-foldEnhanced drug retention

Future Research Directions

  • Develop enantioselective routes to improve synthetic efficiency.
  • Explore in vivo pharmacokinetics using murine MDR models.
  • Investigate structure-activity relationships (SAR) of this compound analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
aspidophylline A
Reactant of Route 2
Reactant of Route 2
aspidophylline A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.